molecular formula C29H27N3O4 B605122 Acebilustat CAS No. 943764-99-6

Acebilustat

Cat. No.: B605122
CAS No.: 943764-99-6
M. Wt: 481.5 g/mol
InChI Key: GERJIEKMNDGSCS-DQEYMECFSA-N
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Description

Acebilustat is a synthetic small molecule and a potent inhibitor of leukotriene A4 hydrolase, the rate-limiting enzyme in the production of leukotriene B4. Leukotriene B4 is a pro-inflammatory mediator involved in various inflammatory diseases. This compound has been investigated for its potential to reduce inflammation and symptom duration in conditions such as cystic fibrosis and coronavirus disease 2019 .

Mechanism of Action

Target of Action

Acebilustat primarily targets Leukotriene A4 Hydrolase (LTA4H) . LTA4H is the rate-limiting enzyme in the production of Leukotriene B4 (LTB4) . LTB4 is a potent inflammatory mediator that plays a significant role in various inflammatory diseases, including cystic fibrosis .

Mode of Action

This compound is a potent inhibitor of LTA4H . By inhibiting LTA4H, it reduces the production of LTB4 in biological fluids . This inhibition leads to a decrease in inflammation and symptom duration, as observed in clinical trials .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene pathway . By inhibiting LTA4H, this compound disrupts the production of LTB4, a key component of this pathway . The downstream effects include a reduction in inflammation and a decrease in the influx of neutrophils into the lungs of cystic fibrosis patients .

Pharmacokinetics

It’s known that this compound is administered orally once daily . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in inflammation. In patients with early-stage lung disease due to cystic fibrosis, this compound has been shown to reduce white blood cell counts in sputum by 65% and reduce pulmonary exacerbations by 35% .

Action Environment

It’s worth noting that the effectiveness of this compound can vary depending on the patient’s health status and the presence of other diseases . For instance, in a clinical trial involving COVID-19 patients, the effectiveness of this compound varied among patients

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acebilustat involves multiple steps, starting with the preparation of key intermediatesThe final product is obtained through a series of coupling reactions and purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Acebilustat undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological activities .

Scientific Research Applications

Acebilustat has been extensively studied for its anti-inflammatory properties. Its applications include:

Comparison with Similar Compounds

Uniqueness of Acebilustat: this compound is unique in its specific inhibition of leukotriene A4 hydrolase, making it a targeted approach to reducing leukotriene B4 levels. This specificity may offer advantages in terms of efficacy and safety compared to other leukotriene inhibitors and antagonists .

Properties

IUPAC Name

4-[[(1S,4S)-5-[[4-[4-(1,3-oxazol-2-yl)phenoxy]phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O4/c33-29(34)23-5-1-20(2-6-23)16-31-18-25-15-24(31)19-32(25)17-21-3-9-26(10-4-21)36-27-11-7-22(8-12-27)28-30-13-14-35-28/h1-14,24-25H,15-19H2,(H,33,34)/t24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERJIEKMNDGSCS-DQEYMECFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN([C@@H]1CN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC=CO5)CC6=CC=C(C=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943764-99-6
Record name Acebilustat [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943764996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acebilustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15385
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACEBILUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64RI4D29U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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